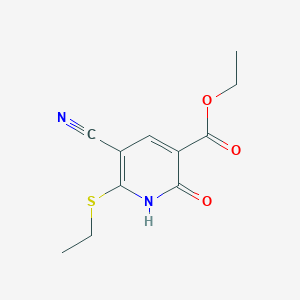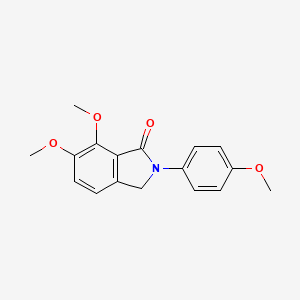
ethyl 5-cyano-6-(ethylthio)-2-hydroxynicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of ethyl 5-cyano-6-(ethylthio)-2-hydroxynicotinate and related compounds involves multiple steps, including cyclization, condensation, and functional group transformations. For instance, the synthesis of ethyl 5-methyl-6-cyano-7-substituted-2-oxo-2H-pyrano[2,3-b]pyridine-3-carboxylates from 2,6-dihydroxy-3-cyano-4-methyl pyridine illustrates the complex procedures involved in producing such compounds. These processes often involve reflux conditions, phosphorous oxychloride, and condensation with amines, indicating a broad range of synthetic methodologies for derivatives of similar structures (Kumar & Mashelker, 2006).
Molecular Structure Analysis
The molecular structure of this compound and its analogs has been elucidated using techniques such as X-ray diffraction, showing the spatial arrangement of atoms within the molecules. This analysis helps in understanding the compound's reactivity and properties. For example, the crystal structure of ethyl 2-cyano-2-(1,3-dithian-2-ylidene)acetate reveals how molecular stacking and the absence of significant intermolecular interactions influence the compound's physical state and reactivity (Boukhedena et al., 2018).
Chemical Reactions and Properties
This compound undergoes various chemical reactions, reflecting its rich chemistry. Photochemical reactions, for instance, have been studied, showing the formation of ω-substituted esters from 2-(alkoxycarbonyl)-cycloalkanones in alcoholic solutions, which is pertinent to understanding the reactivity of cyano and ethylthio groups under light-induced conditions (Tokuda, Watanabe, & Itoh, 1978).
Mecanismo De Acción
Target of Action
Similar compounds have been known to target various cellular structures and processes .
Mode of Action
It’s known that cyanoacetylation of amines leads to the formation of biologically active compounds . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .
Biochemical Pathways
The compound may affect various biochemical pathways. For instance, it might influence the synthesis of N-cyanoacetamides, which are considered one of the most important precursors for heterocyclic synthesis . These compounds are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .
Pharmacokinetics
Similar compounds have shown promising antitumor activity in vitro .
Result of Action
Similar compounds have shown to inhibit the clonal formation and migration of cancer cells in a concentration-dependent manner, and induce cell cycle arrest in g0/g1 phase, thereby inhibiting the proliferation of cells .
Propiedades
IUPAC Name |
ethyl 5-cyano-6-ethylsulfanyl-2-oxo-1H-pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3S/c1-3-16-11(15)8-5-7(6-12)10(17-4-2)13-9(8)14/h5H,3-4H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFNDKUJDFGVRHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(NC1=O)SCC)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-{1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-3-piperidinyl}[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B5652504.png)
![1-{3-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]phenyl}imidazolidin-2-one](/img/structure/B5652511.png)



![N'-(1-methyl-4-piperidinylidene)-2-[(4-nitrobenzyl)thio]acetohydrazide](/img/structure/B5652537.png)


![1,9-dimethyl-10-oxo-N-(2-phenylethyl)-1,4,9-triazaspiro[5.6]dodecane-4-carboxamide](/img/structure/B5652547.png)


